![molecular formula C13H11ClFNO B1321936 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline CAS No. 179246-45-8](/img/structure/B1321936.png)

3-Chloro-4-[(2-fluorophenyl)methoxy]aniline

Übersicht

Beschreibung

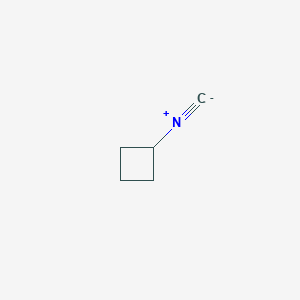

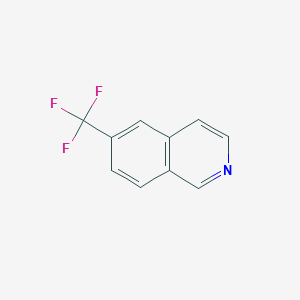

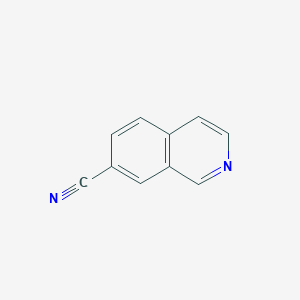

3-Chloro-4-[(2-fluorophenyl)methoxy]aniline is a chemical compound that belongs to the aniline family, which is known for its significance in pharmaceutical applications. The compound features a chloro and a fluoro group attached to the benzene ring, which is further modified with a methoxyphenyl group. This structure is of interest due to its potential use in various chemical reactions and its relevance in the synthesis of biologically active molecules, dyes, and fine chemicals.

Synthesis Analysis

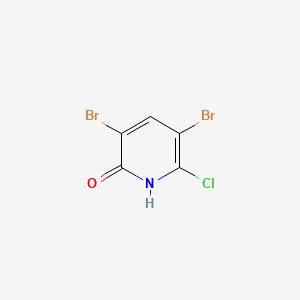

The synthesis of related compounds has been explored in several studies. For instance, a synthesis method for 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline was developed starting from 3,4-dichloronitrobenzene, which underwent high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, achieving a 72% yield . Another practical synthesis approach for 3-chloro-4-(3-fluorobenzyloxy)aniline was reported, which involved a condensation reaction followed by reduction, yielding an 82% success rate . These methods highlight the feasibility of synthesizing complex aniline derivatives with high yields and minimal environmental impact.

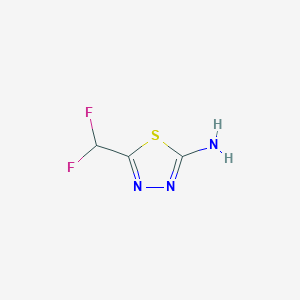

Molecular Structure Analysis

Theoretical studies have been conducted to understand the structural and spectroscopic properties of aniline derivatives, including those containing chlorine and fluorine atoms. Density functional theory (DFT) calculations were used to predict IR, UV-Visible, Raman, and NMR spectra, providing insights into the molecular structure of these compounds . Additionally, vibrational analysis of similar aniline molecules has been performed experimentally and theoretically to study the effects of substituents on the molecular structure .

Chemical Reactions Analysis

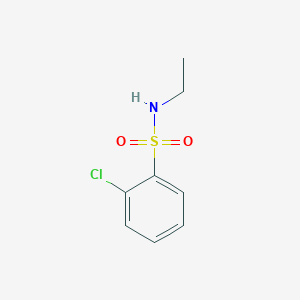

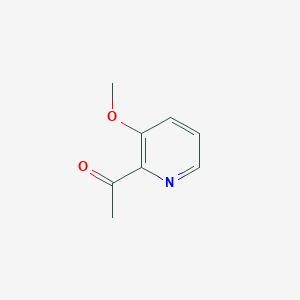

The reactivity of aniline derivatives has been explored through various chemical reactions. For example, a direct reductive amination of a pyrazole-carbaldehyde with 3-chloro-4-fluoroaniline was described, using NaBH4/I2 as a reducing agent under neutral conditions . This reaction showcases the versatility of aniline compounds in forming secondary amines, which are valuable in pharmaceutical synthesis.

Physical and Chemical Properties Analysis

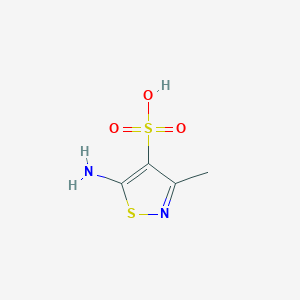

The physical and chemical properties of aniline derivatives are influenced by their substituents. The metabolism of 3-chloro-4-fluoro-aniline in animals has been studied, revealing that it is eliminated as various metabolites, including sulphate and acetamide derivatives . This indicates the compound's bioactive potential and its metabolic pathways in biological systems. Theoretical studies also provide data on hyperconjugation interactions, HOMO-LUMO energy gaps, and molecular electrostatic potential surfaces, which are crucial for understanding the reactivity and stability of these molecules .

Wissenschaftliche Forschungsanwendungen

Fluorescence Quenching Studies

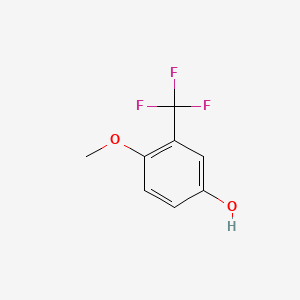

- Fluorescence Quenching of Boronic Acid Derivatives : The fluorescence quenching of boronic acid derivatives, specifically 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), has been studied in alcohols with aniline as a quencher. This research provides insights into the behavior of boronic acid derivatives and their potential applications in sensing and analytical chemistry (Geethanjali et al., 2015) (Geethanjali et al., 2015).

Synthesis and Chemical Properties

- Practical Synthesis : A practical synthesis process for 3-chloro-4-(3-fluorobenzyloxy)aniline has been developed. This process highlights the potential for industrial production due to its robustness and minimal environmental impact (Zhang Qingwen, 2011).

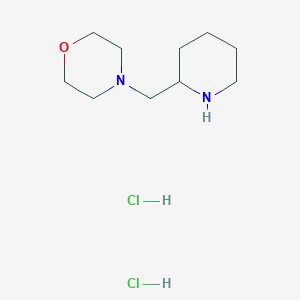

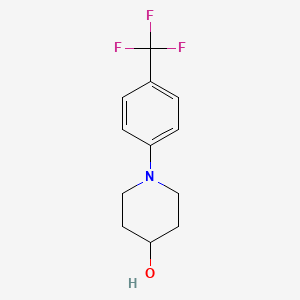

- Synthesis of Eperezolid-Like Molecules : The synthesis of molecules similar to eperezolid, including derivatives of 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline, demonstrates the versatility of this compound in creating biologically active substances with potential antimicrobial properties (Yolal et al., 2012).

Photochemical and Pharmacological Applications

- Photosynthesis-Inhibiting Activity : The study of methoxy-substituted 3-hydroxynaphthalene-2-carboxanilides, which involve anilines, suggests potential applications in agriculture and plant sciences, particularly in understanding the mechanisms of photosynthesis inhibition (Kos et al., 2020).

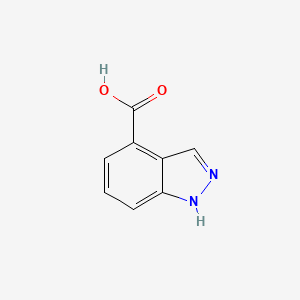

- Pharmacological Evaluation of Pyrazolines : The synthesis of pyrazolines based thiazolidin-4-one derivatives using substituted anilines demonstrates their potential in antimicrobial activities, indicating a possible application in pharmaceutical research (Patel et al., 2013).

Eigenschaften

IUPAC Name |

3-chloro-4-[(2-fluorophenyl)methoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO/c14-11-7-10(16)5-6-13(11)17-8-9-3-1-2-4-12(9)15/h1-7H,8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGRSRQUIAXQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620663 | |

| Record name | 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-[(2-fluorophenyl)methoxy]aniline | |

CAS RN |

179246-45-8 | |

| Record name | 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)